ethyl 5-{[(3-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromobenzoyl group, an amino carbamoyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(3-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 3-bromobenzoyl chloride: This can be achieved by reacting 3-bromobenzoic acid with thionyl chloride under reflux conditions.
Formation of 3-bromobenzoyl isocyanate: The 3-bromobenzoyl chloride is then reacted with sodium azide to form the corresponding isocyanate.
Synthesis of the pyrrole derivative: The isocyanate is reacted with ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Hydrolysis: The corresponding carboxylic acid derivative.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-{[(3-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzoyl group and the pyrrole ring are key structural features that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-bromobenzoate: A related compound with a similar bromobenzoyl group but lacking the pyrrole ring.
Indole Derivatives: Compounds with a similar heterocyclic structure, often studied for their biological activities.
Uniqueness
Ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is unique due to the combination of its bromobenzoyl group, amino carbamoyl group, and pyrrole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 5-[[(3-bromobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4/c1-4-25-17(24)13-9(2)14(19-10(13)3)16(23)21-20-15(22)11-6-5-7-12(18)8-11/h5-8,19H,4H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGWVTONUTXJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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